Kaempferide(1-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

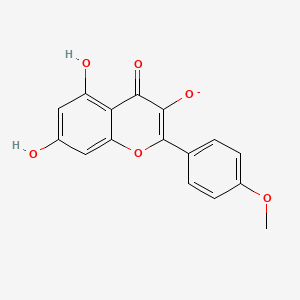

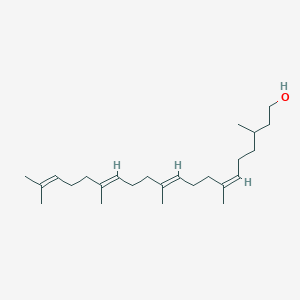

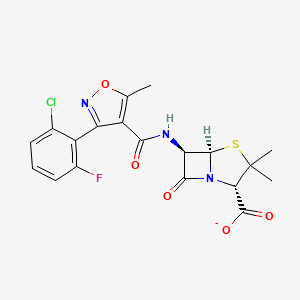

Kaempferide(1-) is conjugate base of kaempferide arising from selective deprotonation of the 3-hydroxy group. It is a conjugate base of a kaempferide.

科学的研究の応用

Efficient Production in Escherichia coli Coculture

Kaempferide, a natural flavonoid with nutraceutical and medicinal applications, has been successfully produced in Escherichia coli cocultures. This innovative approach overcomes challenges in microbial production of complex flavonoids. A U-shaped division pattern in the coculture system led to significantly higher productivity of kaempferide, showcasing a promising method for producing valuable natural products (Qiu et al., 2022).

Cardiovascular Disease Treatment

Kaempferide demonstrated potential in treating cardiovascular diseases, specifically in a rat model of myocardial ischemia/reperfusion injury. The compound improved cardiac function, reduced myocardial injury, and modulated several biomarkers and pathways, indicating a protective role against cardiovascular diseases (Wang et al., 2017).

Treatment of Various Diseases

Kaempferide, also known as kaempferol-3, has shown effectiveness in treating multiple diseases, including inflammation-induced conditions, cancer, liver injury, and obesity. Its anti-inflammatory properties contribute to its therapeutic potential in a range of diseases (Ren et al., 2019).

Cancer Therapy

Research on kaempferide in human lung cancer cells (A549) revealed its ability to induce apoptosis and cell cycle arrest, primarily through ROS-mediated signaling pathways. This positions kaempferide as a promising candidate for lung cancer treatment (Li et al., 2020).

Neuroprotective Effects

Kaempferide showed neuroprotective effects in a mouse model of Alzheimer's disease, suggesting its potential in treating cognitive decline and neurodegeneration. Its mechanism of action involves alleviating oxidative stress and enhancing specific signaling pathways in the brain (Yan et al., 2019).

Antiproliferative Activity in Cancer

Kaempferide Mannich base derivatives were synthesized and tested for their antiproliferative activity on various human cancer cell lines. These derivatives showed potent activity, outperforming cis-platin in some cases, indicating kaempferide's potential in cancer therapy (Nguyen et al., 2015).

Pharmacokinetic Study in Rats

A study developed a robust method for determining kaempferide in rat plasma, facilitating pharmacokinetic studies and understanding its distribution and metabolism in biological systems (Lv et al., 2015).

Osteolysis Prevention

Kaempferide was effective in preventing titanium particle-induced osteolysis in mice, primarily through the suppression of the JNK signaling pathway. This suggests its potential use in treating osteoclast-related diseases (Jiao et al., 2017).

Molecular Docking Studies

Molecular docking studies of kaempferide against cytochrome P450 enzymes revealed insights into its inhibitory mechanism, highlighting its clinical implications in treating various diseases (Harikrishnan & Madivanane, 2020).

NAFLD Treatment

Kaempferide has shown efficacy in treating nonalcoholic fatty liver disease (NAFLD) by attenuating lipid accumulation and oxidative stress in HepG2 cells. Its mechanism involves the modulation of lipid metabolism-related proteins and signaling pathways (Tie et al., 2021).

Resistance to Fusarium Oxysporum in Carnation

A kaempferide triglycoside was identified in carnations, showing strong activity against fungal parasites. This suggests its role in the plant's resistance to Fusarium oxysporum infection (Curir et al., 2001).

Glycolipid Metabolism Improvement

Kaempferide improved glycolipid metabolism disorder in high-fat-diet-fed mice, indicating its role in treating metabolic diseases like obesity and diabetes. The underlying mechanisms involve activation of PPARγ and its downstream signaling pathways (Zeng et al., 2020).

特性

製品名 |

Kaempferide(1-) |

|---|---|

分子式 |

C16H11O6- |

分子量 |

299.25 g/mol |

IUPAC名 |

5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxochromen-3-olate |

InChI |

InChI=1S/C16H12O6/c1-21-10-4-2-8(3-5-10)16-15(20)14(19)13-11(18)6-9(17)7-12(13)22-16/h2-7,17-18,20H,1H3/p-1 |

InChIキー |

SQFSKOYWJBQGKQ-UHFFFAOYSA-M |

正規SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)[O-] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

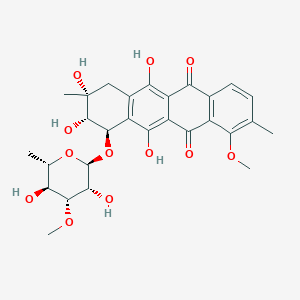

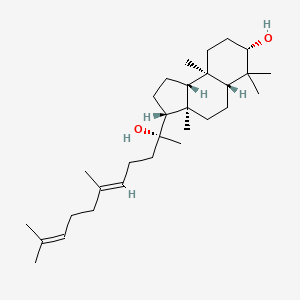

![[(1S,2S,4R)-4-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B1261632.png)

![(15S)-13-[(3-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261649.png)